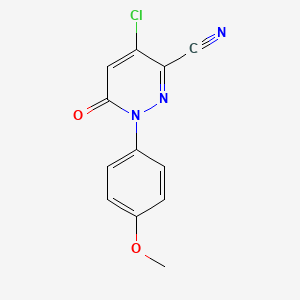

4-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile

Description

4-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a heterocyclic compound featuring a pyridazine core substituted with a chloro group at position 4, a 4-methoxyphenyl group at position 1, and a cyano group at position 2. Its molecular formula is C₁₂H₈ClN₃O₂ (calculated molecular weight: 277.67 g/mol). The compound’s structure is characterized by an electron-withdrawing cyano group and a methoxy-substituted aromatic ring, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

4-chloro-1-(4-methoxyphenyl)-6-oxopyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2/c1-18-9-4-2-8(3-5-9)16-12(17)6-10(13)11(7-14)15-16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQRVSPKRIIKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile typically involves multiple steps, starting with the formation of the pyridazine ring. One common method is the cyclization of a suitable precursor, such as a chlorinated phenyl derivative, under specific conditions (e.g., heating in the presence of a catalyst).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures show significant antimicrobial properties. In vitro studies have demonstrated that 4-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

The compound has shown promise in antiviral research. Studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. It has been particularly effective against certain strains of the influenza virus.

Anticancer Activity

One of the most notable aspects of this compound is its potential anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and activation of caspases.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound may be more effective than standard chemotherapeutic agents such as doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism by which 4-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile exerts its effects depends on its molecular targets and pathways. For example, it may interact with specific enzymes or receptors, leading to biological effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 4-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile and related compounds:

Physicochemical Properties

- Thermal Stability : The 4-methoxyphenyl substituent in the target compound may enhance thermal stability compared to the 4-methylphenyl analog (CAS 320419-35-0), as methoxy groups often increase melting points via resonance stabilization .

- Solubility: The cyano and methoxy groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to the 3-chlorophenyl derivative (CAS 303150-49-4), which has higher lipophilicity .

- Reactivity : The β-chloroenaldehyde-substituted pyrimidine () exhibits unique reactivity, forming fused heterocycles like pyrido[2,3-d]pyrimidine, whereas the target pyridazine derivative may favor nucleophilic substitution at the chloro position .

Industrial and Pharmacological Potential

Biological Activity

4-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile, also known as Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS: 338395-95-2), is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, cytotoxicity against cancer cell lines, and other relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁ClN₂O₄ |

| Molar Mass | 294.69 g/mol |

| Melting Point | 140–142 °C |

| Boiling Point | 415.8 ± 55.0 °C |

| Density | 1.36 ± 0.1 g/cm³ |

| pKa | -2.15 ± 0.60 |

| Hazard Class | Irritant |

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study investigated the cytotoxicity of related compounds on liver (HUH7, HEPG2), breast (MCF7), and colon cancer (HCT116) cell lines. The results indicated that these compounds showed considerable growth inhibition in these cell lines, suggesting potential as anticancer agents .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the presence of the chloro and methoxy groups may enhance its interaction with cellular targets, leading to apoptosis in cancer cells. The compound's structure suggests it could interfere with specific signaling pathways involved in cell proliferation and survival.

Pharmacological Profile

A comparative analysis of similar pyridazine derivatives revealed that modifications in substituents significantly influence their biological activities. For instance, derivatives with electron-withdrawing groups like chloro and electron-donating groups like methoxy showed enhanced potency against certain cancer types .

Study on Cytotoxic Effects

In a notable case study, a series of pyridazine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study found that the derivative containing the methoxy group exhibited higher cytotoxicity compared to its counterparts lacking this substitution. The findings suggested that the methoxy group plays a crucial role in enhancing the compound's anticancer activity through improved solubility and bioavailability .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicated that modifications to the pyridazine ring significantly affect biological activity. For example, replacing the methoxy group with other substituents led to a marked decrease in cytotoxicity, highlighting the importance of specific functional groups in modulating activity .

Q & A

Q. What are the common synthetic routes for synthesizing 4-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazinecarbonitrile, and how are intermediates characterized?

The compound can be synthesized via acetylation and formylation reactions starting from pyrimidine precursors. For example, acetylation of amino-pyrimidine intermediates using acetic anhydride, followed by formylation with Vilsmeier-Haack reagent (POCl₃/DMF), yields β-chloroenaldehyde derivatives, which serve as key intermediates . Characterization involves IR spectroscopy (e.g., C≡N stretch at ~2200–2250 cm⁻¹, C=O at ~1650–1750 cm⁻¹) and NMR (¹H and ¹³C) to confirm substituent positions and structural integrity. For instance, methoxy groups on aromatic rings typically show singlet peaks at δ 3.8–4.0 ppm in ¹H NMR .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Melting Point Analysis : A sharp melting point (e.g., ~300°C for similar pyrimidine derivatives) indicates purity .

- Elemental Analysis : Matching calculated vs. experimental values for C, H, N (e.g., C: 57.13% calc. vs. 57.24% exp.) ensures stoichiometric accuracy .

- Mass Spectrometry : Exact mass determination (e.g., using HRMS) confirms molecular formula (e.g., C₁₃H₁₀ClN₃O₂) .

Q. How should researchers handle and store this compound safely?

- Storage : Store in a cool, dry place (<4°C) under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile or carbonyl groups.

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Consult safety data sheets (SDS) for spill management and first aid (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Contradiction Analysis : Compare experimental NMR/IR data with computational predictions (DFT-based tools) or reference compounds. For example, unexpected downfield shifts in ¹³C NMR may indicate hydrogen bonding or tautomerism (e.g., keto-enol equilibria in oxo-dihydropyridazines) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related pyridazine derivatives (e.g., SHELX refinement protocols) .

Q. What strategies optimize the yield of heterocyclic derivatives from this compound?

- Reaction Design : Use bifunctional nucleophiles (e.g., hydrazines, guanidines) to form pyrazoles or pyrimidines. For example, hydrazine reactions with β-chloroenaldehyde intermediates proceed via Schiff base formation, followed by cyclization under reflux .

- Condition Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) and temperature to favor ring closure. Catalytic additives (e.g., p-TsOH) can accelerate cyclization .

Q. How can researchers investigate the biological activity of this compound, and what methodological pitfalls should be avoided?

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. For cytotoxicity, use MTT assays on cancer cell lines .

- Pitfalls : Ensure solubility (use DMSO/water mixtures) and validate results with positive controls (e.g., 5-fluorouridine for antiproliferative activity) .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the nitrile group). Software like Gaussian or ORCA can model charge distribution .

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes like p38 MAP kinase) using AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.